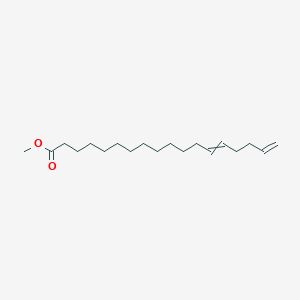
Methyl octadeca-13,17-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadeca-13,17-dienoate is a chemical compound with the molecular formula C19H34O2. It is an ester derived from octadecadienoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-13,17-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-13,17-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated esters.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl octadeca-13,17-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Research has shown its potential as a cytotoxic agent against certain cancer cell lines.
Mechanism of Action
The mechanism of action of methyl octadeca-13,17-dienoate involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. In cancer cells, it may induce apoptosis through the activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 9(Z),11(E)-octadecadienoate:
Methyl 13,14-octadecadienoate: Another ester of octadecadienoic acid, differing in the position of double bonds.
Uniqueness
Methyl octadeca-13,17-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
59619-99-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-13,17-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7H,1,4-5,8-18H2,2H3 |
InChI Key |
KXAWRXUVXZKUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
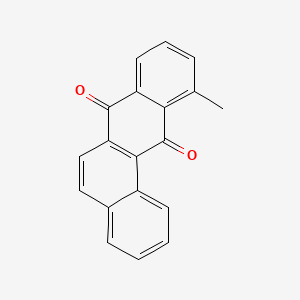

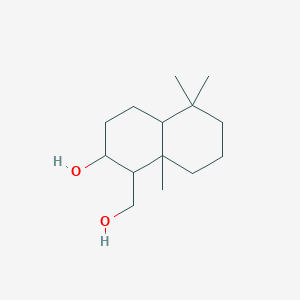
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
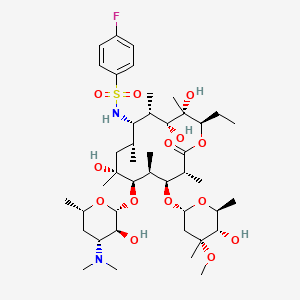
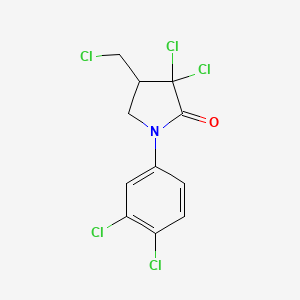

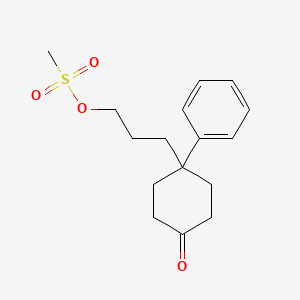
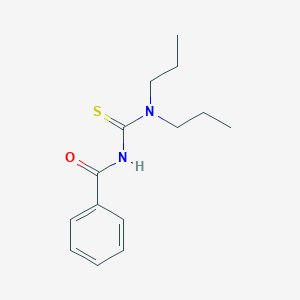
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
